molecular formula C23H34N2O2S B11506888 1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine

1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine

Cat. No.: B11506888
M. Wt: 402.6 g/mol
InChI Key: TXUPPQDKPCVYJB-UHFFFAOYSA-N
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Description

1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine is a complex organic compound that features a unique combination of adamantane, piperazine, and benzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine typically involves multiple steps, starting with the preparation of the adamantane and piperazine derivatives. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques is crucial to monitor the reaction progress and optimize the production parameters.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or benzenesulfonyl moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the stability and bioavailability of the compound, while the piperazine and benzenesulfonyl groups contribute to its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability, while the piperazine and benzenesulfonyl groups contribute to its versatility in various applications.

Properties

Molecular Formula

C23H34N2O2S

Molecular Weight

402.6 g/mol

IUPAC Name

1-(1-adamantyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine

InChI

InChI=1S/C23H34N2O2S/c1-17(2)21-3-5-22(6-4-21)28(26,27)25-9-7-24(8-10-25)23-14-18-11-19(15-23)13-20(12-18)16-23/h3-6,17-20H,7-16H2,1-2H3

InChI Key

TXUPPQDKPCVYJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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